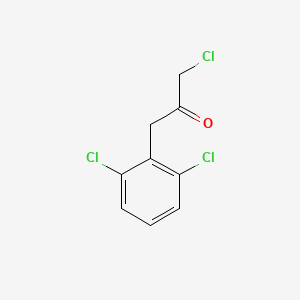

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one

Overview

Description

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl3O. It is a chlorinated ketone, characterized by the presence of a chloro group and a dichlorophenyl group attached to a propan-2-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of chlorinated compounds and strong bases.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic or neutral conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products Formed:

Nucleophilic Substitution: Substituted amines, thiols, or ethers.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Biological Studies: It is employed in studies investigating the biological activity of chlorinated ketones and their derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-chloro-3-(2,6-dichlorophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and dichlorophenyl groups contribute to its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Chloro-1-(2,6-dichlorophenyl)propan-2-one: Similar structure but with a different position of the chloro group.

2-Chloro-1-(2,6-dichlorophenyl)ethanone: A shorter carbon chain with similar functional groups.

3-Chloro-1-(2,6-dichlorophenyl)propan-1-one: Different position of the chloro group on the carbon chain

Uniqueness: 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one is unique due to its specific structural arrangement, which influences its reactivity and applications. The presence of both chloro and dichlorophenyl groups enhances its electrophilic nature, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one, a chlorinated ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its electrophilic nature, which allows it to interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉Cl₂O

- CAS Number : 116316-58-6

- Physical State : Typically a colorless to pale yellow liquid.

The presence of chlorine atoms at the 2 and 6 positions on the phenyl ring enhances the compound's reactivity and binding affinity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

This compound acts primarily as an electrophile , enabling it to react with nucleophilic sites on biological macromolecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites.

- Receptor Modulation : It can alter receptor functions, impacting various signaling pathways.

The exact mechanisms depend on the specific biological context in which the compound is used.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

- Chlamydia Inhibition : Studies have highlighted the potential of chlorinated ketones in developing drugs targeting Chlamydia species, suggesting that structural analogs may also possess similar properties .

- Antibacterial Effects : Some derivatives have shown activity against Neisseria meningitidis and Haemophilus influenzae, indicating a spectrum of antibacterial properties that warrant further investigation .

Anticancer Potential

The compound's structural features suggest potential anticancer activity:

- In vitro studies have indicated that chlorinated derivatives can inhibit cancer cell viability significantly. For example, modifications leading to enhanced electron-withdrawing characteristics have been associated with increased cytotoxicity against A549 lung cancer cells .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Thalen et al. synthesized several compounds based on chlorinated ketones, including this compound. The synthesized compounds were evaluated for their biological activities:

- Results : The derivatives showed selective inhibition against specific bacterial strains with minimal toxicity to human cells, highlighting their therapeutic potential .

| Compound | Activity Against N. meningitidis | Activity Against H. influenzae | Toxicity Level |

|---|---|---|---|

| ACP1a | 64 μg/mL | 32 μg/mL | Low |

| ACP1b | 16 μg/mL | 8 μg/mL | Low |

Case Study 2: Electrophilic Interactions

Research has focused on the electrophilic nature of this compound:

- Findings : Interaction studies revealed that the compound modifies biomolecules through nucleophilic substitution reactions, influencing various biochemical pathways. This property is particularly relevant in drug design where selective targeting of enzymes is essential.

Properties

IUPAC Name |

1-chloro-3-(2,6-dichlorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTURKWIGYRHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.